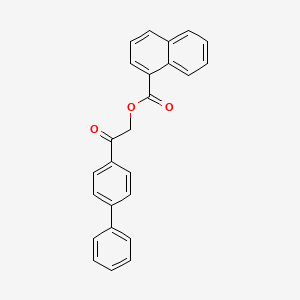![molecular formula C19H20Cl2O3 B3936404 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene](/img/structure/B3936404.png)
1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene
描述
1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene, commonly known as "ADBC," is a chemical compound that has been extensively studied for its potential applications in scientific research. ADBC is a member of the family of aryl hydrocarbon receptor (AhR) agonists, which are known to have a wide range of biochemical and physiological effects. In
科学研究应用
ADBC has been studied for its potential applications in a variety of scientific fields, including toxicology, immunology, and cancer research. ADBC is a potent 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonist, which means that it can activate the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene signaling pathway in cells. This pathway is involved in a wide range of biological processes, including cell differentiation, immune regulation, and xenobiotic metabolism. By activating the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene pathway, ADBC can modulate these processes and potentially have therapeutic effects.
作用机制
The mechanism of action of ADBC is complex and not fully understood. It is known that ADBC binds to the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene, which is a transcription factor that regulates the expression of genes involved in various biological processes. Upon binding to the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene, ADBC induces a conformational change that allows the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene to translocate to the nucleus and bind to DNA. This leads to the activation or repression of target genes, depending on their regulatory elements and the specific context of the cell.
Biochemical and Physiological Effects
ADBC has been shown to have a wide range of biochemical and physiological effects, including modulation of immune function, xenobiotic metabolism, and cell differentiation. ADBC has been shown to induce the differentiation of human monocytes into dendritic cells, which are important immune cells involved in antigen presentation and T cell activation. ADBC has also been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and drugs. Additionally, ADBC has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
One advantage of using ADBC in lab experiments is its potency as an 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonist. ADBC has been shown to be more potent than other 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which makes it a useful tool for studying the 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene pathway. Additionally, ADBC is relatively easy to synthesize and purify, which makes it accessible to researchers. One limitation of using ADBC is its potential toxicity. 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonists have been shown to have toxic effects in some contexts, and ADBC may have similar effects. Therefore, caution should be exercised when using ADBC in lab experiments, and appropriate safety measures should be taken.
未来方向
There are several potential future directions for research on ADBC. One area of interest is the potential therapeutic applications of ADBC. ADBC has been shown to have immunomodulatory effects and may have potential as an immunotherapeutic agent for cancer or autoimmune diseases. Another area of interest is the role of ADBC in the gut microbiome. Recent studies have shown that 1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene agonists can modulate the gut microbiome and have potential implications for human health. Therefore, further research is needed to explore the potential role of ADBC in the gut microbiome. Finally, further studies are needed to fully understand the mechanism of action of ADBC and its effects on various biological processes.
属性
IUPAC Name |
1,2-dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-16(18(13-14)22-2)23-11-5-12-24-17-8-4-7-15(20)19(17)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWJHIOJCKYJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3936327.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936333.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3936341.png)
![4-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B3936344.png)
![1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936348.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene](/img/structure/B3936370.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3936387.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936408.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936410.png)